molecular formula C9H8BrN B1587362 7-Bromo-2-methylindole CAS No. 302912-38-5

7-Bromo-2-methylindole

Cat. No. B1587362
CAS RN: 302912-38-5
M. Wt: 210.07 g/mol
InChI Key: YFEGQGALXHJBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methylindole is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that contains a bromine atom and a methyl group attached to the indole ring. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

7-Bromo-2-methylindole serves as a building block in medicinal chemistry for synthesizing complex molecules with potential therapeutic applications. It’s particularly valuable in the synthesis of indole-containing metal complexes, which have shown significant biological and pharmacological activity . These complexes are being explored for their potential use in treating various types of cancer and other diseases.

Biotechnological Production

In biotechnology, 7-Bromo-2-methylindole is used to produce halogenated and oxygenated derivatives of indole through microbial cell factories . These derivatives have applications as natural colorants and possess bioactivity with therapeutic potential, offering a sustainable alternative to traditional methods of production from coal tar.

Industrial Chemistry

The compound is utilized in industrial chemistry as a precursor for synthesizing diverse heterocyclic frameworks via cycloaddition reactions . These reactions are atom-economical and green, aligning with sustainable practices in chemical manufacturing.

Organic Synthesis

7-Bromo-2-methylindole is instrumental in organic synthesis, particularly in constructing indole moieties present in selected alkaloids . Its reactivity allows for the creation of various biologically active compounds, contributing to advancements in the synthesis of natural products and drugs.

Materials Science

In materials science, this compound is explored for its potential in creating new materials with unique properties . Its molecular structure could be key in developing novel polymers or other advanced materials.

Analytical Chemistry

7-Bromo-2-methylindole is used in analytical chemistry for the development of new analytical methods, including chromatography and spectrometry . Its distinct chemical properties make it a suitable standard or reagent in various analytical procedures.

properties

IUPAC Name

7-bromo-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEGQGALXHJBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403000
Record name 7-Bromo-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methylindole

CAS RN

302912-38-5
Record name 7-Bromo-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2-methylindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

27.0 g of 2-bromonitrobenzene are placed in 400 ml of THF. The mixture is placed under nitrogen and cooled to −55° C. and then 800 ml of isopropenylmagnesium bromide at 0.5 M in THF are added dropwise. The mixture is left with stirring for 1 hour and then poured into saturated NH4Cl solution. It is extracted with ether, the extract is evaporated and then the residue is taken up in DCM. It is washed with saturated NaCl solution. It is dried and evaporated and then the residue is chromatographed on silica, eluting with an AcOEt/cyclohexane (1/9; v/v) mixture. This gives 10.7 g of the expected compound.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methylindole
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methylindole
Reactant of Route 3
Reactant of Route 3
7-Bromo-2-methylindole
Reactant of Route 4
Reactant of Route 4
7-Bromo-2-methylindole
Reactant of Route 5
7-Bromo-2-methylindole
Reactant of Route 6
Reactant of Route 6
7-Bromo-2-methylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.